2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is also known by its IUPAC name, [1-(tert-butoxycarbonyl)-4-azepanyl]acetic acid . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an azepane ring, which is a seven-membered nitrogen-containing heterocycle.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of azepane derivatives.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents, including potential drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .
Preparation Methods
The synthesis of 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid typically involves the protection of the azepane ring with a tert-butoxycarbonyl group followed by the introduction of the acetic acid moiety. One common synthetic route includes the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected azepane. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected azepane can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring, to form different derivatives.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions to yield the free amine.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for deprotection), bases (e.g., sodium hydroxide for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation) .
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid is primarily related to its ability to act as a precursor or intermediate in various biochemical pathways. The Boc group provides stability and protection during synthetic processes, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar compounds to 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid include other Boc-protected amines and azepane derivatives. For example:
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetic acid: This compound has a similar structure but contains a piperidine ring instead of an azepane ring.
2-{1-[(tert-butoxy)carbonyl]hexahydro-1H-azepin-4-yl}acetic acid: This compound features a hexahydro-1H-azepine ring, which is a fully saturated version of the azepane ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the Boc protecting group, which provides stability and versatility in synthetic applications .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-4-5-10(6-8-14)9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSWUSUWUZJLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-78-3 |
Source
|
Record name | 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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